5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is an organic compound belonging to the class of pyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2,4-dichloro-5-methylpyrimidine with piperazine in the presence of a base like potassium carbonate in a solvent such as chloroform.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, which involves the use of trifluoromethylating agents like trifluoromethyl iodide under specific conditions.
Chemical Reactions Analysis
5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: It has been used in studies related to the regulation of central inflammation and brain inflammation processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves the inhibition of specific molecular targets and pathways. It has been observed to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
5-methyl-N- [4- (trifluoromethyl)phenyl] [1,2,4]triazolo [1,5-a]pyrimidin-7-amine: This compound also contains a trifluoromethyl group and a pyrimidine core, but with a triazole ring instead of a piperazine ring.
2-Methyl-4- 4-methyl-2- 4-(trifluoromethyl)phenyl -5-thiazolyl: This compound has a thiazole ring instead of a pyrimidine ring and is used in the regulation of central inflammation.
Properties
Molecular Formula |
C17H19F3N4 |
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Molecular Weight |
336.35 g/mol |
IUPAC Name |
5-methyl-4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H19F3N4/c1-13-10-21-12-22-16(13)24-8-6-23(7-9-24)11-14-2-4-15(5-3-14)17(18,19)20/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
IGTOLFARYNHJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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